1-(2,3-Dimethoxy-6-nitrophenyl)ethanone
Overview
Description
1-(2,3-Dimethoxy-6-nitrophenyl)ethanone is an organic compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 g/mol . It is characterized by the presence of two methoxy groups and a nitro group attached to a phenyl ring, along with an ethanone group. This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 1-(2,3-Dimethoxy-6-nitrophenyl)ethanone typically involves the nitration of 2,3-dimethoxyacetophenone. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:
Nitration Reaction: 2,3-Dimethoxyacetophenone is treated with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 6-position of the phenyl ring.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,3-Dimethoxy-6-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3-Dimethoxy-6-nitrophenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxy-6-nitrophenyl)ethanone depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological activity .
Comparison with Similar Compounds
1-(2,3-Dimethoxy-6-nitrophenyl)ethanone can be compared with other similar compounds, such as:
1-(3,6-Dimethoxy-2-nitrophenyl)ethanone: This compound has the nitro group at the 2-position instead of the 6-position, leading to different chemical and biological properties.
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: The position of the methoxy and nitro groups differs, affecting the compound’s reactivity and applications.
Properties
IUPAC Name |
1-(2,3-dimethoxy-6-nitrophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(12)9-7(11(13)14)4-5-8(15-2)10(9)16-3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYVOUDOGJPFSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1OC)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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